N-(2,4-dimethoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide
説明
This compound features a pyrazolo[1,5-a]pyrazine core substituted at the 2-position with a 4-ethylphenyl group and at the 4-position with a thioacetamide linker. The acetamide moiety is further substituted with a 2,4-dimethoxyphenyl group. The ethyl and methoxy substituents likely modulate lipophilicity and electronic properties, influencing bioavailability and binding interactions .
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-4-16-5-7-17(8-6-16)20-14-21-24(25-11-12-28(21)27-20)32-15-23(29)26-19-10-9-18(30-2)13-22(19)31-3/h5-14H,4,15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSRYKCIBXZBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2,4-dimethoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its anticancer and antimicrobial properties.
- Molecular Formula : C24H24N4O3S
- Molecular Weight : 432.53 g/mol
- IUPAC Name : N-(2,4-dimethoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide
The compound features a unique structure that combines a dimethoxyphenyl group with a pyrazolo[1,5-a]pyrazine moiety linked through a thioacetamide group. This structural complexity is believed to contribute to its diverse biological activities.
Synthesis
The synthesis of N-(2,4-dimethoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide typically involves the following steps:
- Formation of Pyrazolo[1,5-a]Pyrazine Derivative : The initial step involves the synthesis of the pyrazino compound through cyclization reactions.
- Thio Modification : The introduction of the thio group is achieved via nucleophilic substitution.
- Acetamide Formation : Finally, the acetamide is formed by reacting the thio compound with acetic anhydride or acetyl chloride.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring pyrazole derivatives. For instance, N-(2,4-dimethoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide has shown promising results in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 12.50 | Induction of apoptosis and cell cycle arrest |
| A549 (Lung Cancer) | 26.00 | Inhibition of proliferation |
| HeLa (Cervical Cancer) | 14.31 | Topoisomerase-II inhibition |
These results suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle modulation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. The following table summarizes its effectiveness against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The antimicrobial activity indicates that N-(2,4-dimethoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide could be a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
A recent study published in MDPI explored the biological activity of various pyrazole derivatives and reported significant findings regarding their anticancer and antimicrobial properties. The study emphasized the importance of structural modifications in enhancing biological efficacy . Another investigation focused on the synthesis and evaluation of similar compounds, demonstrating that modifications led to improved activity against Mycobacterium tuberculosis .
類似化合物との比較
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrazine Derivatives with Thioacetamide Linkers
a. 2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- Core Structure : Pyrazolo[1,5-a]pyrazine with 4-methylphenyl at position 2.
- Substituents : The thioacetamide linker connects to a 2-(trifluoromethyl)phenyl group.
- Key Differences : The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability compared to the target compound’s 2,4-dimethoxyphenyl group. This may improve CNS penetration but reduce solubility .
b. 2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-(4-phenoxyphenyl)acetamide
- Core Structure : Similar pyrazolo[1,5-a]pyrazine core with 4-methoxyphenyl at position 2.
Pyrazolo[1,5-a]pyrimidine Analogues
a. F-DPA (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide)
- Core Structure : Pyrazolo[1,5-a]pyrimidine with 4-fluorophenyl and dimethyl substitutions.
- Substituents : Diethyl acetamide and fluorine enhance blood-brain barrier penetration.
- Key Differences : The pyrimidine core (vs. pyrazine) and fluorine substituent may confer distinct pharmacokinetic profiles, as F-DPA is used in PET imaging for neuroinflammation .
b. DPA-714 (N,N-Diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-α]pyrimidin-3-yl)acetamide)
- Key Differences : The fluoroethoxy chain enables 18F-radiolabeling, a feature absent in the target compound .
Heterocyclic Compounds with Thioacetamide Moieties
a. 2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide
b. [3-Aryl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amines
- Core Structure : Pyrazolo[3,4-d]pyrimidine with nitrophenyl groups.
Structural and Functional Comparison Table
Key Findings and Implications
- Substituent Effects : The 2,4-dimethoxyphenyl group in the target compound balances electron-donating effects and lipophilicity, contrasting with trifluoromethyl (electron-withdrawing) or nitrophenyl (reactive) groups in analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
